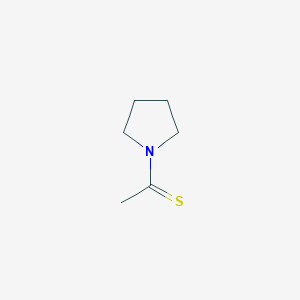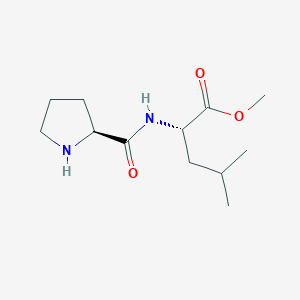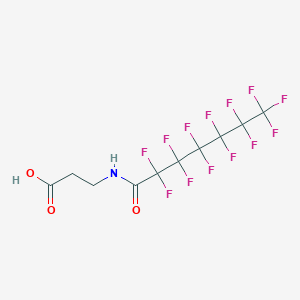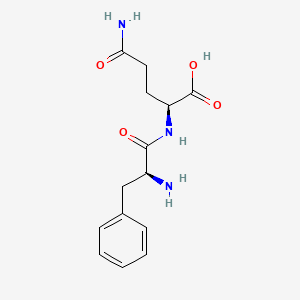
Phe-Gln
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gln typically involves the coupling of phenylalanine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of deprotection and coupling. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phe-Gln can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue.
Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives, while reduction of glutamine can produce glutamine amine derivatives.
Applications De Recherche Scientifique
Phe-Gln has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is involved in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.
Industry: this compound is used in the development of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Phe-Gln involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in π-π interactions with aromatic residues in proteins, while the glutamine residue can form hydrogen bonds with polar residues. These interactions contribute to the stabilization of protein structures and the modulation of enzymatic activities.
Comparaison Avec Des Composés Similaires
Phe-Gln can be compared with other dipeptides such as phenylalanine-alanine (Phe-Ala) and phenylalanine-lysine (Phe-Lys). While all these compounds share the phenylalanine residue, their unique properties arise from the different second amino acids. For instance, this compound’s ability to form hydrogen bonds with polar residues distinguishes it from Phe-Ala, which lacks this capability. Similarly, this compound’s interactions with polar residues differ from those of Phe-Lys, which has a positively charged lysine residue.
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in biochemistry, molecular biology, and medicine.
Propriétés
Numéro CAS |
39537-24-1 |
|---|---|
Formule moléculaire |
C14H19N3O4 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
Clé InChI |
KLAONOISLHWJEE-QWRGUYRKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


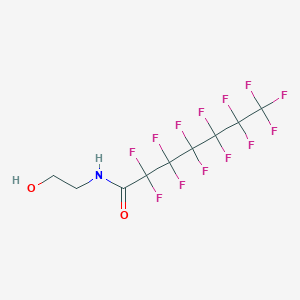
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

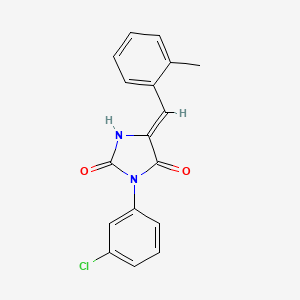
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
